2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Lipophilicity ADME Physicochemical profiling

Differentiated by a 2-thio-hexanoic acid chain that optimizes lipophilicity (clogP ~3.0) and pH-dependent ionization (pKa ~4.5) for reliable cell-based kinase and CA-II/IV profiling. This free carboxylic acid avoids ester hydrolysis steps, directly impacting SAR continuity in target engagement studies.

Molecular Formula C15H17ClN4O3S2
Molecular Weight 400.9
CAS No. 922844-21-1
Cat. No. B2511193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
CAS922844-21-1
Molecular FormulaC15H17ClN4O3S2
Molecular Weight400.9
Structural Identifiers
SMILESCCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H17ClN4O3S2/c1-2-3-4-11(12(21)22)24-15-20-19-14(25-15)18-13(23)17-10-7-5-9(16)6-8-10/h5-8,11H,2-4H2,1H3,(H,21,22)(H2,17,18,19,23)
InChIKeySNMYWZVZEOFEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid – Structural & Pharmacophore Baseline


2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid (CAS 922844-21-1) is a 1,3,4-thiadiazole derivative bearing a 4-chlorophenylureido group at the 5‑position and a 2‑thio‑hexanoic acid chain at the 2‑position . The 1,3,4‑thiadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently exploited for kinase inhibition, carbonic‑anhydrase inhibition, and antimicrobial activity [1]. The hexanoic acid side‑chain distinguishes this compound from shorter‑chain analogs (acetic acid, acetate esters) and imparts distinct lipophilicity, ionization, and potential protein‑binding characteristics that directly influence target engagement, pharmacokinetics, and experimental reproducibility.

Why 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic Acid Cannot Be Simply Replaced by In‑Class Analogs


Although the 1,3,4‑thiadiazol‑2‑yl‑ureido pharmacophore is common to multiple research compounds, the 2‑thio‑hexanoic acid substituent is not a passive bystander. In related series, lengthening the alkyl‑carboxylic acid chain from acetic to hexanoic acid has been shown to alter logD, plasma protein binding, and target residence time by >10‑fold, directly affecting in‑vitro IC50 values and in‑vivo clearance [1]. Furthermore, the free carboxylic acid moiety introduces pH‑dependent ionization (predicted pKa ~4.5) that is absent in ester prodrugs such as the benzyl or ethyl esters, making the compound suitable for aqueous‑compatible assays without pre‑hydrolysis while imposing distinct solubility and permeability trade‑offs. Substituting with a shorter‑chain analog (e.g., acetic acid derivative) or an esterified version therefore changes the molecular property profile in ways that can invalidate SAR continuity and confound biological interpretation.

Quantitative Differentiation of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic Acid vs. Closest Analogs


Lipophilicity Shift Drives Predicted Membrane Permeability Differences

The hexanoic acid side‑chain increases calculated logP by approximately 1.2–1.8 log units compared to the acetic acid analog (2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid), moving the compound into a more favorable range for passive membrane diffusion (logP ~3.0 vs. ~1.5 for the acetic acid derivative) . This shift is consistent with the known ΔlogP contribution of ~0.5 per methylene unit for aliphatic carboxylic acids.

Lipophilicity ADME Physicochemical profiling

Ionization State Confers Aqueous Solubility Advantage Over Ester Prodrugs

The free carboxylic acid (predicted pKa ~4.5 [1]) is >99% ionized at physiological pH 7.4, yielding an aqueous thermodynamic solubility estimated at 50–200 µM, whereas the benzyl ester analog (CAS 922844-15-3) is essentially unionized and exhibits solubility <5 µM in phosphate-buffered saline [1]. This difference eliminates the need for organic co‑solvents or esterase‑mediated hydrolysis in biochemical assays.

Solubility Ionization Assay compatibility

Extended Alkyl Chain May Alter Target Binding Kinetics Relative to Shorter-Chain Analogs

In a patent series of thiadiazole‑urea kinase inhibitors (US 2007/0191353 A1), compounds bearing longer alkyl‑thio substituents at the 2‑position exhibited ≥3‑fold lower IC50 values against RAF kinases compared to the corresponding methyl‑thio analogs [1]. Although the specific 4‑chlorophenyl‑ureido hexanoic acid compound was not explicitly exemplified, the SAR trend indicates that the hexanoic acid chain can provide enhanced potency relative to shorter-chain (C1–C3) thio‑ether derivatives.

Structure-activity relationship Kinase inhibition Target residence time

Carbonic Anhydrase Inhibition Potential Retained with Modified Isozyme Selectivity

Ureido‑1,3,4‑thiadiazoles have been characterized as nanomolar inhibitors of carbonic anhydrase isoforms I, II, and IV [1]. While the 4‑chlorophenyl‑ureido hexanoic acid derivative has not been directly profiled, the 2‑substituted thio‑alkyl chain is known to modulate isozyme selectivity: bulkier lipophilic substituents at the 2‑position shift selectivity away from CA‑I toward CA‑II and CA‑IV, with selectivity ratios (Ki CA‑I / Ki CA‑II) reaching >50 for some analogs [1].

Carbonic anhydrase Isozyme selectivity Thiadiazole

Note on Data Availability: Limited Public Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (conducted April 2026) did not identify any publication that directly compares 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid with its close analogs in a head‑to‑head quantitative assay. The differentiation claims above are based on class‑level SAR extrapolation, in silico property predictions, and cross‑study comparisons of structurally related 1,3,4‑thiadiazole ureas. Prospective users should request vendor‑held screening data or commission targeted head‑to‑head profiling to confirm these predicted differentiators.

Data transparency Procurement caveat

Optimal Use Scenarios for 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic Acid Based on Differentiation Evidence


Kinase Inhibitor Screening Cascades Requiring Intracellular Target Engagement

The predicted moderate lipophilicity (clogP ~3.0) and aqueous solubility of the ionized carboxylate at pH 7.4 make this compound suitable for cell‑based kinase inhibition assays where passive membrane permeability and medium solubility are prerequisites for reliable IC50 determination [1]. The hexanoic acid chain may confer an advantage over the less lipophilic acetic acid analog in crossing the cell membrane, while avoiding the solubility penalty of ester prodrugs.

Carbonic Anhydrase Isozyme Selectivity Profiling

Based on SAR trends in 2‑substituted‑1,3,4‑thiadiazole ureas, this compound is expected to exhibit selectivity for CA‑II and CA‑IV over CA‑I, making it a candidate for profiling in glaucoma or anticancer programs where CA‑II/IV inhibition is therapeutically relevant [2]. Its free carboxylic acid group also permits direct testing in aqueous buffer without ester hydrolysis steps.

Chemical Biology Studies Exploring Alkyl Chain Length Effects on Target Residence Time

The hexanoic acid chain provides a distinct data point in SAR series examining the impact of thio‑alkyl chain length on target binding kinetics. Researchers seeking to correlate chain length with residence time on RAF kinases or carbonic anhydrases can use this compound as a representative long‑chain analog, benchmarking against shorter‑chain derivatives [1].

Agricultural Defoliant Research (Non‑therapeutic)

Patents covering substituted thiadiazole ureas as cotton defoliants highlight the importance of the thio‑alkyl substituent for phytotoxic selectivity [3]. Although the hexanoic acid derivative was not explicitly claimed, its structural features align with the general formula for defoliant‑active compounds, suggesting potential utility in agrochemical screening programs focusing on leaf abscission without stem damage.

Quote Request

Request a Quote for 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.